molecular formula C53H91N19O11 B142026 Ras inhibitory peptide CAS No. 159088-48-9

Ras inhibitory peptide

Katalognummer B142026
CAS-Nummer: 159088-48-9
Molekulargewicht: 1170.4 g/mol
InChI-Schlüssel: KDEHBKGSNFLJSF-QMAXXTOWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The Ras inhibitory peptide is a synthetic peptide that contains the sequence PVPPR, which corresponds to a region within human Sos1 that interacts with an SH3 domain of Grb2 . It specifically blocks the interaction of the GEF with Grb2, preventing an interaction that is essential for Ras activation by receptor tyrosine kinases .


Synthesis Analysis

Macrocyclic peptides can disrupt previously intractable protein−protein interactions (PPIs) relevant to oncology targets such as KRAS . These mixture libraries were generated by premixing various unnatural amino acids without the need for the laborious purification of individual peptides . The affinity ranking of the peptide sequences provided SAR-rich data sets that led to the selection of novel potency-enhancing substitutions in subsequent designs .


Molecular Structure Analysis

The molecular structure of the Ras inhibitory peptide is complex and involves various domains and mutations . The peptide sequences provided SAR-rich data sets that led to the selection of novel potency-enhancing substitutions in subsequent designs .


Chemical Reactions Analysis

The chemical reactions involved in the action of the Ras inhibitory peptide are complex and involve various domains and mutations .


Physical And Chemical Properties Analysis

The physical and chemical properties of the Ras inhibitory peptide are complex and involve various domains and mutations .

Wissenschaftliche Forschungsanwendungen

Oncology

  • Application : Ras inhibitory peptides are being used to target RAS oncoproteins, which are common in many types of cancer . For example, RMC-7977, a reversible inhibitor of the active GTP-bound state of both mutant and wild-type variants of KRAS, NRAS, and HRAS, has shown anti-tumor activity in mouse models of pancreatic ductal adenocarcinoma (PDAC) and other types of cancer .
  • Method : The inhibitor is administered orally for 4-6 weeks, resulting in tumor regression in 9 out of 15 KRAS (G12X)-mutated xenograft models including PDAC, colorectal, and non-small cell lung cancer .
  • Results : The inhibitor showed broad activity against multiple RAS variants with missense mutations that are not amenable to selective covalent targeting .

Drug Development

  • Application : Ras inhibitory peptides are being used in the development of therapeutics for KRAS-driven cancers .
  • Method : The cell-active molecules identified validate a unique inhibitory epitope on KRAS and thus provide valuable molecular templates for the development of therapeutics .
  • Results : This research could lead to the development of new treatments for some of the most treatment-resistant human malignancies .

Hypertension and Other Diseases

  • Application : Components of the RAS, including Ras inhibitory peptides, have been found to increase in levels in different diseases such as hypertension, progressive nephropathic disease, diabetes, septic shock, asthma, aneurism, aging, and acute respiratory distress syndrome .
  • Method : The exact methods of application or experimental procedures are not specified in the source .
  • Results : The results suggest a wider effect of RAS, than merely control of blood pressure .

Targeting RAS Oncoproteins

  • Application : Ras inhibitory peptides are being used to target RAS oncoproteins, which are common in many types of cancer . For example, RMC-7977, a reversible inhibitor of the active GTP-bound state of both mutant and wild-type variants of KRAS, NRAS, and HRAS, has shown anti-tumor activity in mouse models of pancreatic ductal adenocarcinoma (PDAC) and other types of cancer .
  • Method : The inhibitor is administered orally for 4-6 weeks, resulting in tumor regression in 9 out of 15 KRAS (G12X)-mutated xenograft models including PDAC, colorectal, and non-small cell lung cancer .
  • Results : The inhibitor showed broad activity against multiple RAS variants with missense mutations that are not amenable to selective covalent targeting .

Therapeutic Development

  • Application : Ras inhibitory peptides are being used in the development of therapeutics for KRAS-driven cancers .
  • Method : The cell-active molecules identified validate a unique inhibitory epitope on KRAS and thus provide valuable molecular templates for the development of therapeutics .
  • Results : This research could lead to the development of new treatments for some of the most treatment-resistant human malignancies .

Treatment of Various Diseases

  • Application : Components of the RAS, including Ras inhibitory peptides, have been found to increase in levels in different diseases such as hypertension, progressive nephropathic disease, diabetes, septic shock, asthma, aneurism, aging, and acute respiratory distress syndrome .
  • Method : The exact methods of application or experimental procedures are not specified in the source .
  • Results : The results suggest a wider effect of RAS, than merely control of blood pressure .

Zukünftige Richtungen

The consensus at present is that the most fruitful direction for anti-RAS therapeutics in the near future is indirect targeting of RAS signaling via inhibiting its downstream effectors . This includes the RAF–MEK–ERK and PI3K–AKT–MTOR kinase cascades that have been shown to be critical for RAS driver functions in specific cancers .

Eigenschaften

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-1-[(2S)-1-[(2S)-2-amino-3-methylbutanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C53H91N19O11/c1-29(2)39(54)48(80)71-27-11-19-37(71)47(79)70-26-10-18-36(70)45(77)69-25-9-17-35(69)44(76)67-40(30(3)4)49(81)72-28-12-20-38(72)46(78)68-24-8-16-34(68)43(75)65-32(14-6-22-62-52(57)58)41(73)64-31(13-5-21-61-51(55)56)42(74)66-33(50(82)83)15-7-23-63-53(59)60/h29-40H,5-28,54H2,1-4H3,(H,64,73)(H,65,75)(H,66,74)(H,67,76)(H,82,83)(H4,55,56,61)(H4,57,58,62)(H4,59,60,63)/t31-,32-,33-,34-,35-,36-,37-,38-,39-,40-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDEHBKGSNFLJSF-QMAXXTOWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)N1CCCC1C(=O)N2CCCC2C(=O)N3CCCC3C(=O)NC(C(C)C)C(=O)N4CCCC4C(=O)N5CCCC5C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N1CCC[C@H]1C(=O)N2CCC[C@H]2C(=O)N3CCC[C@H]3C(=O)N[C@@H](C(C)C)C(=O)N4CCC[C@H]4C(=O)N5CCC[C@H]5C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C53H91N19O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00332156
Record name 1aze
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00332156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1170.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ras inhibitory peptide

CAS RN

159088-48-9
Record name 1aze
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00332156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ras inhibitory peptide
Reactant of Route 2
Ras inhibitory peptide
Reactant of Route 3
Ras inhibitory peptide
Reactant of Route 4
Ras inhibitory peptide
Reactant of Route 5
Ras inhibitory peptide
Reactant of Route 6
Ras inhibitory peptide

Citations

For This Compound
27
Citations
A Niida, S Sasaki, K Yonemori, T Sameshima… - Bioorganic & medicinal …, 2017 - Elsevier
… In our latest research on K-Ras inhibitors, we have identified a K-Ras inhibitory peptide, KRpep-2d, using random T7 phage-display library screening, followed by subsequent …
Number of citations: 43 www.sciencedirect.com
E Sacco, D Metalli, M Spinelli, R Manzoni… - Biotechnology …, 2012 - Elsevier
… With the aim to develop Ras-inhibitory peptide(s), we designed a peptide of 67 residues centered on the W1056 residues. Design of the peptide took into account structural features of …
Number of citations: 25 www.sciencedirect.com
YV Filina, VG Safronova… - … ) Supplement Series A …, 2012 - Springer
… To prevent activa tion of Ras proteins the cells were incubated with Ras inhibitory peptide (RasIP, Sigma) for 20 min at 37С. Solvent (water or dimethyl sulfoxide) was added to control …
Number of citations: 4 link.springer.com
SE Kurtz, K Esposito, W Tang… - Biotechnology and …, 2003 - Wiley Online Library
… Yeast transformants of strain Y420 containing either the plasmid expressing a GST-Leu-Gly-Glu-Gly-Cys-Trp aptamer (designated Ras Inhibitory Peptide 2) or a control expressing only …
Number of citations: 14 onlinelibrary.wiley.com
PJ Hughes, G Brown - Journal of cellular biochemistry, 2006 - Wiley Online Library
… Inhibitors of the Src tyrosine kinase (PP1), RAS (manumycin A), RAS–RAF interactions (sulindac sulphide and RAS inhibitory peptide), RAF (GW5074 or chloroquine), and protein …
Number of citations: 38 onlinelibrary.wiley.com
JE Humphries, L Elizondo, TP Yoshino - Biochimica et Biophysica Acta …, 2001 - Elsevier
… Finally, similar to the Ras inhibitory peptide, the minimum inhibitory dose for PD … Ras inhibitory peptide at the same concentration. Bge cells exposed to 100 μM Ras inhibitory peptide …
Number of citations: 36 www.sciencedirect.com
DK Tsang, DL Crowe - International journal of oncology, 1999 - spandidos-publications.com
… cells with ras inhibitory peptide. As shown in Fig. 4A, treatment with ras inhibitory peptide decreased proliferation of SCC cultures by 30%. However, ras inhibitory peptide did not …
Number of citations: 32 www.spandidos-publications.com
HP Vo, MK Lee, DL Crowe - … journal of oncology, 1998 - spandidos-publications.com
… Groups were treated with either vehicle, RA, or RA combined with ras inhibitory peptide or PD98059 as described above for 2 days prior to determination of reporter gene activity. CAT …
Number of citations: 42 www.spandidos-publications.com
CG Buitrago, VG Pardo, AR de Boland… - Journal of Biological …, 2003 - ASBMB
… Dulbecco's modified Eagle's medium (DMEM), fetal bovine serum, specific Ras inhibitory peptide (VPPPVPPRRR), and protein A-Sepharose were from Sigma. Lipofectin was from …
Number of citations: 92 www.jbc.org
M Onimaru, Y Yonemitsu, M Tanii, K Nakagawa… - Circulation …, 2002 - Am Heart Assoc
… To confirm whether these concentrations were functional in our HSMCs and BSMCs, a pilot Western blot study was performed using cells treated with Ras inhibitory peptide, rapamycin, …
Number of citations: 112 www.ahajournals.org

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.